molecular formula C32H35N5O5 B110093 Eluxadoline CAS No. 864821-90-9

Eluxadoline

Cat. No. B110093
M. Wt: 569.6 g/mol
InChI Key: QFNHIDANIVGXPE-FNZWTVRRSA-N
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Description

Eluxadoline, also known as Viberzi, is an orally administered, first-in-class compound that functions as both a µ-opioid receptor agonist and a δ-opioid receptor antagonist . It is used to treat adults with irritable bowel syndrome with diarrhea (IBS-D) .


Molecular Structure Analysis

Eluxadoline is a mixed mu-opioid receptor agonist, kappa-opioid receptor agonist, and a delta-opioid receptor antagonist . It has a molecular formula of C32H35N5O5 .


Chemical Reactions Analysis

Eluxadoline is a mu-opioid receptor agonist, kappa opioid receptor agonist, and a delta opioid receptor antagonist . It is used for diarrhea predominant IBS because it reduces intestinal contractility and normalizes stress-induced acceleration of upper GI transit .


Physical And Chemical Properties Analysis

Eluxadoline has a molecular weight of 569.65 . It is soluble in DMSO .

Scientific Research Applications

  • Molecular Characterization and Action Mechanism :

    • Eluxadoline functions as a mixed µ-opioid receptor (µOR) agonist and δ-opioid receptor (δOR) antagonist. It normalizes gastrointestinal transit and defecation under stress or altered GI function conditions, showing more potency than loperamide in eliciting G-protein activity and β-arrestin recruitment in µOR expressing cells (Fujita et al., 2014).
  • Clinical Applications in IBS-D :

    • Eluxadoline has been effective in reducing symptoms related to IBS-D. Its unique pharmacology impacts three different opioid receptors, as demonstrated in several Phase II and III clinical trials (Özdener & Rivkin, 2017).
  • Pharmacokinetics and Drug Delivery Systems :

    • Research has explored the bioavailability of Eluxadoline. Studies on Eudragit coated PLGA nanoparticles showed enhanced bioavailability, suggesting its potential for effective oral delivery in treating IBS-D (Anwer et al., 2017).
    • Additionally, high throughput SPE based elution coupled with UPLC–MS/MS was developed for determining Eluxadoline in plasma, applied in pharmacokinetic characterization in rats (Iqbal et al., 2018).
  • Potential in Other Therapeutic Areas :

    • Eluxadoline-loaded solid lipid nanoparticles were studied for their therapeutic potential in a rat model of ulcerative colitis. The delivery of Eluxadoline via these nanoparticles significantly alleviated induced colitis, opening avenues for its application in ulcerative colitis treatment (Anwer et al., 2020).

Safety And Hazards

Eluxadoline should be used with caution. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

properties

IUPAC Name

5-[[[(2S)-2-amino-3-(4-carbamoyl-2,6-dimethylphenyl)propanoyl]-[(1S)-1-(5-phenyl-1H-imidazol-2-yl)ethyl]amino]methyl]-2-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H35N5O5/c1-18-12-23(29(34)38)13-19(2)24(18)15-26(33)31(39)37(17-21-10-11-28(42-4)25(14-21)32(40)41)20(3)30-35-16-27(36-30)22-8-6-5-7-9-22/h5-14,16,20,26H,15,17,33H2,1-4H3,(H2,34,38)(H,35,36)(H,40,41)/t20-,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFNHIDANIVGXPE-FNZWTVRRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1CC(C(=O)N(CC2=CC(=C(C=C2)OC)C(=O)O)C(C)C3=NC=C(N3)C4=CC=CC=C4)N)C)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1C[C@@H](C(=O)N(CC2=CC(=C(C=C2)OC)C(=O)O)[C@@H](C)C3=NC=C(N3)C4=CC=CC=C4)N)C)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H35N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70235589
Record name Eluxadoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70235589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

569.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Eluxadoline is a mu-opioid receptor agonis, kappa opioid receptor agonist and a delta opioid receptor antagonist. Eluxadoline is used for diarrhea predominant IBS because it reduces intestinal contractility and normalizes stress-induced acceleration of upper GI transit. Antagonistic activity at the delta receptor minimizes the constipating effect usually seen by mu-opioid receptor agonists alone. Because of it's limited systemic bioavailability, there may be less side effects associated with the use of eluxadoline in comparison with other therapies used to treat diarrhea predominant IBS.
Record name Eluxadoline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09272
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Eluxadoline

CAS RN

864821-90-9
Record name 5-[[[(2S)-2-Amino-3-[4-(aminocarbonyl)-2,6-dimethylphenyl]-1-oxopropyl][(1S)-1-(5-phenyl-1H-imidazol-2-yl)ethyl]amino]methyl]-2-methoxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=864821-90-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Eluxadoline [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0864821909
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Eluxadoline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09272
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Eluxadoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70235589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ELUXADOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45TPJ4MBQ1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,590
Citations
KP Garnock-Jones - Drugs, 2015 - Springer
… of eluxadoline leading to this first … eluxadoline 75 mg, 1032 eluxadoline 100 mg and 975 placebo recipients demonstrated that the most common adverse events (in ≥5 % of eluxadoline …
Number of citations: 40 link.springer.com
AJ Lembo, BE Lacy, MJ Zuckerman… - … England Journal of …, 2016 - Mass Medical Soc
Background Effective and safe treatments are needed for patients who have irritable bowel syndrome (IBS) with diarrhea. We conducted two phase 3 trials to assess the efficacy and …
Number of citations: 308 www.nejm.org
BE Lacy - Neurogastroenterology & Motility, 2016 - Wiley Online Library
… eluxadoline is also a δ-opioid receptor antagonist.35 Preclinical studies demonstrated that eluxadoline … is available about the effects of eluxadoline and κ-opioid receptor agonism. The …
Number of citations: 44 onlinelibrary.wiley.com
L Bonifacio, TL Hunt, G McIntyre… - Clinical …, 2018 - Wiley Online Library
… eluxadoline 1000 mg was 4.10 milliseconds 1 hour postdose (1-sided 95% upper confidence bound, 5.81 milliseconds), and for eluxadoline … eluxadoline 1000 mg group. In conclusion, …
Number of citations: 4 accp1.onlinelibrary.wiley.com
LS Dove, A Lembo, CW Randall, R Fogel, D Andrae… - Gastroenterology, 2013 - Elsevier
… antagonist eluxadoline vs placebo in patients with IBS-D, patients given eluxadoline were … Further study of eluxadoline is warranted to assess its potential as a treatment for IBS-D. …
Number of citations: 158 www.sciencedirect.com
BD Cash, BE Lacy, PS Schoenfeld… - The American journal …, 2017 - ncbi.nlm.nih.gov
… Eluxadoline is a mixed μ-opioid receptor (OR) and κ-OR agonist and δ-OR antagonist, … This analysis evaluated the safety and tolerability of eluxadoline 75 and 100 mg twice daily (…
Number of citations: 73 www.ncbi.nlm.nih.gov
KC Fragkos - Clinical and Experimental Gastroenterology, 2017 - Taylor & Francis
… , eluxadoline, on the symptoms of irritable bowel syndrome with diarrhea in adults. Eluxadoline … All studies comparing eluxadoline with placebo were searched in the scientific literature. …
Number of citations: 20 www.tandfonline.com
DM Brenner, GS Sayuk, CR Gutman, E Jo… - The American journal …, 2019 - ncbi.nlm.nih.gov
OBJECTIVES: Irritable bowel syndrome with diarrhea (IBS-D) is a functional gastrointestinal disorder with limited effective treatment options. We evaluated the efficacy and safety of …
Number of citations: 49 www.ncbi.nlm.nih.gov
W Fujita, I Gomes, LS Dove, D Prohaska… - Biochemical …, 2014 - Elsevier
… of action of eluxadoline are unclear. In this study, we compared the ability of eluxadoline and … We find that eluxadoline is more potent than loperamide in eliciting G-protein activity and β-…
Number of citations: 80 www.sciencedirect.com
E Scarpellini, L Laterza, G Ianiro, J Tack… - Expert Opinion on …, 2016 - Taylor & Francis
… Expert opinion: Eluxadoline shows a peculiar pharmacological … Interestingly, eluxadoline showed a low rate of constipation … of acute pancreatitis should not be treated with eluxadoline. …
Number of citations: 13 www.tandfonline.com

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